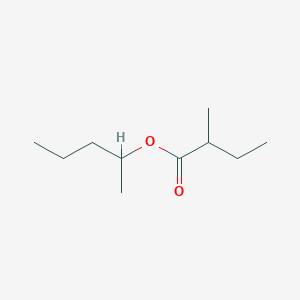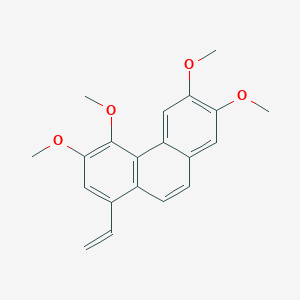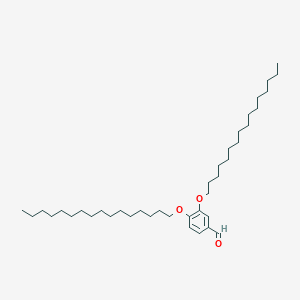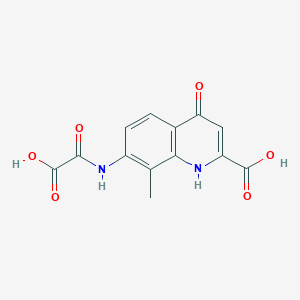![molecular formula C17H18O2S B14609261 {[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid CAS No. 60992-62-3](/img/structure/B14609261.png)
{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid is an organic compound that features a biphenyl structure with a methyl group and an ethylsulfanyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid typically involves several steps:
Formation of 4’-Methyl[1,1’-biphenyl]-4-yl ethyl sulfide: This can be achieved by reacting 4’-methyl[1,1’-biphenyl]-4-yl bromide with ethanethiol in the presence of a base such as sodium hydride.
Oxidation to Sulfoxide: The ethyl sulfide is then oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide.
Formation of Acetic Acid Derivative: The sulfoxide is then reacted with bromoacetic acid in the presence of a base to form {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl sulfide derivatives.
Substitution: Esters and amides of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid.
Scientific Research Applications
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the ethylsulfanyl and acetic acid groups, making it less versatile in chemical reactions.
4-Ethylbiphenyl: Similar structure but without the sulfanyl group, leading to different reactivity.
4-Methyl[1,1’-biphenyl]-4-yl acetic acid: Lacks the ethylsulfanyl group, affecting its chemical properties and applications.
Uniqueness
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid is unique due to the presence of both the ethylsulfanyl and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
60992-62-3 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[1-[4-(4-methylphenyl)phenyl]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C17H18O2S/c1-12-3-5-15(6-4-12)16-9-7-14(8-10-16)13(2)20-11-17(18)19/h3-10,13H,11H2,1-2H3,(H,18,19) |
InChI Key |
BTICBVGSCMGNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)


![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)

![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)





